4,4-difluorobut-2-ynoic Acid

Description

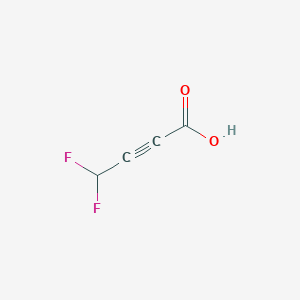

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorobut-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2O2/c5-3(6)1-2-4(7)8/h3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPYBCPZBJVBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472987 | |

| Record name | 2-Butynoic acid, 4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110680-65-4 | |

| Record name | 2-Butynoic acid, 4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorobut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 4,4 Difluorobut 2 Ynoic Acid

Mechanistic Studies of the Carbon-Carbon Triple Bond Transformations

The reactivity of the alkyne in 4,4-difluorobut-2-ynoic acid is dominated by its electron-deficient character, making it a prime substrate for nucleophilic attack and a reactive partner in certain pericyclic reactions, while conversely showing reduced reactivity towards electrophiles.

Electrophilic addition reactions to alkynes typically proceed via the formation of a cationic intermediate. However, the triple bond in this compound is significantly deactivated towards electrophilic attack. The powerful inductive electron-withdrawing effects of the adjacent gem-difluoro group (–CF₂) and the carboxylic acid group (–COOH) substantially reduce the electron density of the π-system. This deactivation makes the alkyne a poor nucleophile, rendering classical electrophilic additions, such as hydrohalogenation or bromination, mechanistically unfavorable under standard conditions.

Reactions that do proceed often require specialized catalysts capable of activating the alkyne. For instance, gold catalysts are known to activate even electron-deficient alkynes, making them susceptible to attack by various nucleophiles, but direct electrophilic addition remains uncommon. rsc.org The expected regioselectivity, should an electrophilic addition occur, would be governed by the relative stability of the resulting vinyl cation. However, the destabilizing effect of the adjacent electron-withdrawing groups on any potential carbocation intermediate further hinders this reaction pathway.

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the triple bond in this compound makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. Nucleophiles preferentially attack the β-carbon (C3), the carbon atom adjacent to the CF₂ group, which is the most electrophilic position due to the cumulative electron-withdrawing influence of both the carboxyl and gem-difluoro groups.

A variety of nucleophiles can be added across the triple bond, often catalyzed by phosphines or transition metals. acs.orgnih.gov Phosphine (B1218219) catalysis, for example, involves the initial nucleophilic attack of the phosphine on the electron-deficient alkyne to generate a zwitterionic intermediate, which can then react with other substrates before the phosphine is eliminated. acs.orgnih.gov

Palladium-catalyzed hydrosilylation is another well-established transformation for electron-deficient alkynes, proceeding with high regio- and stereoselectivity. organic-chemistry.org For this compound, this would result in the silyl (B83357) group adding to the β-carbon and the hydrogen adding to the α-carbon. The stereochemical outcome of nucleophilic additions to alkynes is typically trans, resulting from an anti-addition mechanism where the nucleophile and the proton (from a subsequent protonation step) add to opposite faces of the triple bond. This leads to the preferential formation of the (E)-stereoisomer of the resulting fluoroalkene.

The electron-deficient character of this compound makes it a potent dienophile and dipolarophile for pericyclic reactions. These reactions are highly valuable in synthesis for the construction of cyclic and heterocyclic systems with significant stereocontrol.

[4+2] Cycloadditions (Diels-Alder Reaction): In the Diels-Alder reaction, this compound is expected to react readily with electron-rich dienes. The reaction rate is accelerated by the alkyne's low-energy Lowest Unoccupied Molecular Orbital (LUMO), a direct consequence of the attached electron-withdrawing groups. This facilitates the concerted interaction with the High Occupied Molecular Orbital (HOMO) of a diene, leading to the formation of a fluorinated cyclohexadiene derivative.

[2+2+2] Cycloadditions: Electron-deficient alkynes are known to undergo transition metal-catalyzed [2+2+2] cycloaddition reactions. For instance, gold nanoparticles have been shown to catalyze the cyclotrimerization of propiolates to form highly substituted benzene (B151609) rings. acs.orgresearchgate.net Applied to this compound, such a reaction could potentially be used to synthesize complex, fluorinated aromatic compounds.

[3+2] Dipolar Cycloadditions: The compound is also a suitable partner in 1,3-dipolar cycloadditions with various 1,3-dipoles such as azides and nitrones. The significant activating effect of the gem-difluoro group enhances the reactivity of the alkyne toward these dipoles, providing a direct route to five-membered, fluorinated heterocyclic rings. nih.gov The reaction with benzyl (B1604629) azide, for example, would yield a triazole derivative.

Nucleophilic Addition Reactions and Stereochemical Outcomes

Influence of the Gem-Difluoro Group on the Carboxylic Acid Functionality

The gem-difluoro group exerts a profound electronic influence that extends to the carboxylic acid moiety, modifying its acidity and reactivity in common transformations.

The most significant impact of the gem-difluoro group on the carboxylic acid functionality is the enhancement of its acidity. Fluorine is the most electronegative element, and the two fluorine atoms at the C4 position exert a strong negative inductive effect (–I effect). This effect is transmitted through the carbon skeleton, pulling electron density away from the carboxyl group. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, as the negative charge is effectively delocalized and stabilized by the remote, yet powerful, electron-withdrawing CF₂ group.

Consequently, this compound is a significantly stronger acid than its non-fluorinated counterpart, but-2-ynoic acid. This increased acidity is a common feature in fluorinated organic acids and is crucial for their application in medicinal chemistry and materials science. nih.gov Studies on the related (2E)-4,4-difluorobut-2-enoic acid show a pKa value of approximately 2.5–3.0, which is substantially lower than that of a typical unsaturated carboxylic acid. acs.org

| Compound | Estimated pKa | Key Structural Feature |

|---|---|---|

| (2E)-4,4,4-Trifluorobut-2-enoic acid | ~1.5–2.0 acs.org | CF₃ group |

| (2E)-4,4-Difluorobut-2-enoic acid | ~2.5–3.0 acs.org | CF₂H group |

| But-2-enoic acid (Crotonic acid) | ~4.69 | Non-fluorinated |

The electronic effects of the gem-difluoro group also influence the reactivity of the carboxyl group in derivatization reactions. The electron-withdrawing nature of the fluorinated alkyl chain can decrease the nucleophilicity of the carboxylate and make the carbonyl carbon slightly more electrophilic.

Esterification and Amidation: While the free carboxylic acid can be conjugated with alcohols and amines, these reactions often require the use of coupling agents or prior activation of the carboxyl group. acs.org This is because direct condensation is often slow. Common activation methods include conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or the use of carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). The synthesis of activated esters, such as 4-nitrophenyl esters, is a common strategy to facilitate subsequent reactions with nucleophiles.

| Reaction Type | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Esterification (via activated ester) | 4-nitrophenol (B140041), EDCI, DMAP, CH₂Cl₂ | Forms a 4-nitrophenyl ester for subsequent nucleophilic attack. | |

| Amidation | Aniline derivative, EDCI, N,N-dimethylacetamide | Forms an amide bond for synthesis of complex molecules. | |

| Acid Chloride Formation | Oxalyl chloride, DMF (cat.), CH₂Cl₂ | Activates the carboxylic acid for reaction with nucleophiles. |

Decarboxylation: Fluorinated carboxylic acids can be susceptible to decarboxylation under certain conditions. For the related compound (2E)-4,4-difluorobut-2-enoic acid, decarboxylation is noted as a risk at elevated temperatures (above 80°C) or under strongly acidic or basic conditions. acs.org The stability of the potential carbanion intermediate formed upon decarboxylation is a key factor in this process, and the presence of the fluorine atoms can influence this stability.

Electronic Effects on Acidity and Reactivity of the Carboxyl Group

Chemical Transformations Involving Selective C-F Bond Activation (general principles)

The selective activation and functionalization of carbon-fluorine (C-F) bonds present a significant challenge in organic synthesis due to their high bond dissociation energy. springernature.comwikipedia.org However, the transformation of C-F bonds is a highly desirable process for creating novel organic compounds from readily available organofluorine starting materials. springernature.commdpi.com In the context of molecules like this compound, which contains a gem-difluoroalkynyl moiety, selective C-F bond activation would allow for the stepwise replacement of fluorine atoms, leading to a diverse range of monofluorinated and non-fluorinated products. nih.govsdu.edu.cn

Several general principles and methodologies have been developed for C-F bond activation, which can be broadly categorized as transition-metal-catalyzed processes and transition-metal-free methods. mdpi.com

Transition-Metal-Catalyzed C-F Activation:

Transition metal complexes, particularly those of nickel, palladium, rhodium, and iridium, have proven effective in activating C-F bonds. mdpi.comrsc.orgresearchgate.net These reactions often proceed through mechanisms such as:

Oxidative Addition: A low-valent transition metal center can insert into a C-F bond, forming an organometallic fluoride (B91410) complex. This is a key step in many catalytic cycles.

β-Fluoride Elimination: Alkylmetal intermediates containing a fluorine atom at the β-position can readily eliminate a fluoride salt to form an alkene. nih.gov This is a common pathway in reactions of gem-difluoroalkenes, which can be formed from gem-difluoroalkynes.

Reductive Cross-Coupling: These reactions involve the use of a reducing agent to facilitate the coupling of the fluorinated substrate with another partner, often with the elimination of a fluoride ion. sdu.edu.cn Nickel-catalyzed reductive cross-couplings have been successfully employed for the functionalization of gem-difluoroalkenes. sdu.edu.cn

For instance, rhodium(III)-catalyzed reactions of gem-difluoromethylene alkynes with benzoic acids can lead to the formation of difluorinated isocoumarins through a [4+2] cyclization, or interestingly, can result in dienes via fluorine elimination, highlighting the catalyst's role in dictating the reaction pathway. researchgate.net Similarly, nickel-catalyzed cascade reactions of gem-difluoroalkenes have been developed to achieve successive C-F bond functionalizations. sdu.edu.cn

Transition-Metal-Free C-F Activation:

While less common, methods for activating C-F bonds without transition metals are emerging. These can involve:

Frustrated Lewis Pairs (FLPs): FLPs, consisting of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, can mediate the activation of C-F bonds. uq.edu.au This approach allows for the selective monofunctionalization of difluoro- and trifluoromethyl groups. uq.edu.au

Strongly Basic or Nucleophilic Reagents: In some cases, very strong bases or nucleophiles can induce elimination or substitution reactions involving C-F bonds. For example, the dehydrofluorination of 4-CF3-β-lactams to form gem-difluoroalkenes has been achieved using strong bases like lithium hexamethyldisilazide (LiHMDS). nih.gov

Photoredox Catalysis: Visible-light-induced photoredox catalysis can enable the activation of C-F bonds. For example, a dual photoredox/palladium catalysis system has been used for the selective defluorinative carboxylation of gem-difluoroalkenes with CO2. rsc.org

The challenge in activating one of the two C-F bonds in a gem-difluoro group lies in the fact that the remaining C-F bond in the monofluorinated product is often stronger than the C-F bonds in the starting material. nih.gov However, strategies combining a transition metal catalyst with a fluorophilic activator can overcome this challenge, enabling the selective and even enantioselective replacement of a single fluorine atom. nih.gov

Comparative Reactivity Analyses with Non-Fluorinated and Mono-Fluorinated Alkyne Analogs

The presence of fluorine atoms in an alkyne significantly alters its electronic properties and, consequently, its reactivity compared to non-fluorinated and mono-fluorinated analogs. numberanalytics.com The high electronegativity of fluorine leads to a substantial polarization of the C-F bond, which in turn influences the electron density of the entire molecule.

Electronic Effects and Reactivity:

The gem-difluoro group in this compound acts as a strong electron-withdrawing group. This has several key consequences for its reactivity:

Increased Electrophilicity of the Alkyne: The electron density of the alkyne triple bond is significantly reduced, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, but-2-ynoic acid. numberanalytics.com Fluorinated alkynes are generally more reactive towards nucleophiles. numberanalytics.com

Acidity of the Carboxylic Acid: The electron-withdrawing nature of the difluoromethyl group enhances the acidity of the carboxylic acid proton in this compound compared to but-2-ynoic acid. A similar trend is observed in the corresponding butenoic acids, where the pKa of the difluoro analog is lower (more acidic) than the non-fluorinated version.

Reactivity in Cycloaddition Reactions: The electronic nature of fluorinated alkynes can influence the regioselectivity of cycloaddition reactions. For example, in Pauson-Khand reactions, the electron-withdrawing effect of fluorinated substituents determines the regioselectivity of the cycloaddition. chimia.ch However, electron-deficient alkynes can sometimes be poor substrates for this reaction as they are deactivated in the initial cobalt-complexation step. beilstein-journals.org

Comparative Reactivity Table:

| Property | Non-Fluorinated Analog (But-2-ynoic Acid) | Mono-Fluorinated Analog (4-Fluorobut-2-ynoic Acid) | This compound |

| Electron Density at Alkyne | High | Moderate | Low numberanalytics.com |

| Susceptibility to Nucleophilic Attack | Low | Moderate | High numberanalytics.com |

| Acidity of Carboxylic Acid (pKa) | Higher (Less Acidic) | Intermediate | Lower (More Acidic) |

| Reactivity in Pauson-Khand Reaction | Generally good substrate | Dependent on reaction conditions | Can be a poor substrate due to deactivation beilstein-journals.org |

| Regioselectivity in Cycloadditions | Governed by steric and electronic factors of the substituent | Influenced by the single fluorine atom | Strongly directed by the gem-difluoro group chimia.ch |

This table is a qualitative comparison based on general principles of organofluorine chemistry.

The introduction of fluorine atoms not only affects the electronic properties but can also introduce unique reaction pathways. For instance, while non-fluorinated alkynes undergo typical alkyne chemistry, fluorinated alkynes like this compound can undergo reactions involving C-F bond activation, as discussed in the previous section. This opens up a wider range of possible transformations that are not accessible to their non-fluorinated counterparts.

Furthermore, the reactivity of gem-difluoromethylene alkynes has been shown to be distinct from non-fluorinated haloalkynes, with a complete reversal of selectivity observed in some reactions due to the strong electronic bias of the two fluorine atoms. rsc.org This highlights the profound impact of the gem-difluoro group on the molecule's chemical behavior.

Derivatization Strategies and Advanced Synthetic Applications of 4,4 Difluorobut 2 Ynoic Acid

Synthesis of Activated Esters and Amides for Peptide Coupling and Prodrug Design

The carboxylic acid group of 4,4-difluorobut-2-ynoic acid can be readily converted into activated esters and amides, which are crucial intermediates in peptide synthesis and for the development of prodrugs.

Activated Esters:

Activated esters, such as those derived from 4-nitrophenol (B140041), are valuable for facilitating amide bond formation. The synthesis of these esters typically involves the reaction of this compound with an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org For example, the reaction of 4,4-difluorobut-2-enoic acid with 4-nitrophenol using EDCI and DMAP in dichloromethane (B109758) yields the corresponding 4-nitrophenyl ester. rsc.org This method provides a stable yet reactive intermediate for subsequent coupling reactions.

| Reactants | Reagents | Product | Yield | Reference |

| 4,4-difluorobut-2-enoic acid, 4-nitrophenol | EDCI, DMAP, CH₂Cl₂ | 4-nitrophenyl 4,4-difluorobut-2-enoate | Not Specified | rsc.org |

| (E)-4-bromo-4,4-difluoro-but-2-enoic acid, 4-nitrophenol | Oxalyl chloride, DMF (cat.), CH₂Cl₂; then iPr₂NEt | 4-nitrophenyl (E)-3-chloro-4,4-difluorobut-2-enoate | Not Specified |

Amide Bond Formation and Peptide Coupling:

The formation of amide bonds is a cornerstone of peptide synthesis. nih.govorgsyn.org The activated esters of this compound can be reacted with amines to form amides. This reaction is fundamental in incorporating the difluorinated moiety into peptide chains. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group, potentially affecting coupling efficiency. The development of efficient amide bond formation methods, including those performed in greener solvents like water, is an active area of research. nsf.gov

Prodrug Design:

The concept of prodrugs involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. oapi.int Fluorinated carboxylic acids like this compound are considered for prodrug development due to the unique properties conferred by the fluorine atoms, such as increased lipophilicity and metabolic stability. The carboxylic acid handle allows for esterification or amidation with various promoieties that can be cleaved in vivo to release the active drug.

Coupling Reactions and Cross-Coupling Methodologies Utilizing the Alkynyl Moiety

The carbon-carbon triple bond in this compound and its derivatives is a versatile functional group for various coupling and cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki Cross-Coupling:

Palladium-catalyzed Suzuki cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. While direct coupling of the alkyne can be challenging, derivatives of this compound can participate in such reactions. For instance, related structures can undergo Suzuki coupling with boronic acids using catalysts like 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride and a base such as potassium phosphate. google.com

Other Cross-Coupling Reactions:

The alkynyl group can also participate in other metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Negishi couplings, although specific examples with this compound itself are not extensively detailed in the provided search results. These methodologies offer synthetic routes to a wide array of substituted alkynes and conjugated systems.

Preparation of Functionalized Alkynes and Alkene Derivatives via Stereoselective Reductions

The triple bond of this compound and its esters can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing access to a range of difluorinated building blocks with defined stereochemistry.

Stereoselective Reduction to Alkenes:

The stereochemical outcome of the reduction is highly dependent on the reaction conditions and the catalyst used.

Z-(cis)-Alkenes: Reduction using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the corresponding Z-alkene.

E-(trans)-Alkenes: Dissolving metal reductions, such as with sodium in liquid ammonia, generally produce the E-alkene.

Gold-catalyzed hydrofluorination of electron-deficient alkynes has been shown to produce (Z)-vinyl fluorides with high diastereoselectivity. escholarship.org

Reduction to Alkanes:

Complete saturation of the triple bond to a single bond can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This provides access to 4,4-difluorobutanoic acid derivatives.

| Starting Material | Reagents/Catalyst | Product | Stereochemistry |

| Alkyne | Lindlar's Catalyst (Pd/CaCO₃, Pb) | Alkene | Z (cis) |

| Alkyne | Na in liquid NH₃ | Alkene | E (trans) |

| Alkyne | Pd/C, H₂ | Alkane | N/A |

Design and Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The reactive functionalities of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

The synthesis of heterocyclic compounds often involves cyclocondensation or cycloaddition reactions. amazonaws.com The difluoromethylated alkynyl scaffold of this compound can be incorporated into various heterocyclic systems, including pyrazoles, imidazoles, and quinoxalines. amazonaws.comgoogle.com For example, the reaction of a derivative of this compound with a suitable binucleophile can lead to the formation of a heterocyclic ring.

Advanced Spectroscopic Characterization Methodologies for 4,4 Difluorobut 2 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4,4-difluorobut-2-ynoic acid by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum, this compound is expected to show a signal corresponding to the single proton on the C4 carbon (CHF₂). This proton's chemical shift and multiplicity are highly informative. The two adjacent fluorine atoms will split the proton signal into a triplet due to heteronuclear coupling (²JHF). The acidic proton of the carboxylic acid group (-COOH) may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each carbon atom in the molecule. The presence of fluorine atoms introduces complex and informative carbon-fluorine couplings (JCF). magritek.com

C1 (Carboxylic Carbon): The signal for the carboxylic carbon (-COOH) will appear in the downfield region, typically around 160-180 ppm.

C2 and C3 (Alkynyl Carbons): The two sp-hybridized carbons of the alkyne bond will resonate in the characteristic alkynyl region (approx. 70-90 ppm).

C4 (Difluoromethyl Carbon): The C4 carbon, directly bonded to two fluorine atoms, will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet. magritek.com This coupling is typically in the range of 240-280 Hz. acdlabs.com

Long-range C-F couplings can also be observed, providing further structural confirmation. magritek.com For instance, the C3 carbon will be split into a triplet by the two fluorine atoms on C4 (²JCF), and the C2 carbon may show an even smaller triplet (³JCF). The interpretation of these complex splitting patterns, which arise from both one-bond and long-range couplings, is crucial for unambiguous assignment. magritek.comacdlabs.com

Table 1: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F coupling) |

| C1 (-COOH) | 160 - 180 | Singlet or small multiplet |

| C2 (-C ≡C-) | 70 - 90 | Triplet (³JCF) |

| C3 (-C≡C -) | 70 - 90 | Triplet (²JCF) |

| C4 (-CHF₂) | 110 - 120 | Triplet (¹JCF) |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. icpms.cz For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton on C4 (²JFH). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine. icpms.cz

¹³C NMR Spectral Analysis and Fluorine-Carbon Coupling

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comcigrjournal.org Together, they provide a characteristic fingerprint, allowing for the identification of functional groups. cigrjournal.org

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad absorption band in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C≡C Stretch: The alkyne triple bond stretch. For a symmetrically substituted alkyne, this vibration is weak or absent in the IR spectrum but produces a strong signal in the Raman spectrum. edinst.com Its position is expected around 2100-2260 cm⁻¹.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1760 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-F Stretch: Strong C-F stretching vibrations are expected in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is particularly useful for analyzing the C≡C bond; a feature that is weak in the IR spectrum due to a small change in dipole moment will often be strong in the Raman spectrum due to a large change in polarizability. edinst.commdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Activity |

| -COOH | O-H Stretch | 2500 - 3300 | IR |

| -C≡C- | C≡C Stretch | 2100 - 2260 | Raman |

| -COOH | C=O Stretch | 1700 - 1760 | IR |

| -CHF₂ | C-F Stretch | 1000 - 1400 | IR |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound with high precision, which allows for the unambiguous determination of its elemental formula. nih.gov The calculated monoisotopic mass for C₄H₂F₂O₂ is 120.0023 Da. nih.gov HRMS can confirm this value to within a few parts per million.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this compound under techniques like electron impact (EI) or electrospray ionization (ESI) would include the loss of small, stable neutral molecules. biorxiv.org Potential fragmentation could involve the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂), and potentially hydrogen fluoride (B91410) (HF).

Electronic Absorption and Circular Dichroism Spectroscopy (if chiral derivatives are relevant)

Standard this compound is an achiral molecule and therefore does not exhibit circular dichroism (CD). google.com CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules, which possess non-superimposable mirror images. google.comnih.gov

Should chiral derivatives of this compound be synthesized, for example, by introducing a stereocenter elsewhere in the molecule, then CD spectroscopy would become a critical tool. nih.gov It could be used to determine the absolute configuration of the enantiomers and to study their conformational properties in solution. nih.govnih.gov However, for the parent compound itself, this technique is not relevant.

Computational Chemistry and Theoretical Investigations of 4,4 Difluorobut 2 Ynoic Acid

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of a molecule is described by its potential energy surface (PES), a multidimensional surface that represents the molecule's potential energy as a function of its atomic coordinates. longdom.org Conformational analysis involves exploring this surface to identify stable isomers (local minima), transition states connecting them, and the energy barriers between different conformations. epstem.net

For 4,4-difluorobut-2-ynoic acid, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the difluoromethyl group and the alkyne moiety, as well as rotation of the hydroxyl group of the carboxylic acid. A one-dimensional potential energy curve can be generated by systematically rotating the H-O-C=O dihedral angle to identify the most stable orientation of the carboxylic acid group. A more complex two-dimensional PES can be mapped by varying this dihedral angle along with the dihedral angle associated with the C-C bond. epstem.net Such analyses reveal the relative energies of different conformers and the heights of the rotational barriers. Studies on similar molecules with CF2 groups show that interactions between the fluorine atoms and adjacent functional groups can significantly influence the shape of the potential energy surface. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This is a representative table illustrating the expected output from a conformational analysis. The labels and values are hypothetical.)

| Conformer | Dihedral Angle (τ₁) (C-C-C-C) | Dihedral Angle (τ₂) (H-O-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 180° | 0° | 0.00 |

| B | 180° | 180° | 2.5 |

| C | 60° | 0° | 4.8 |

Reaction Pathway Modeling, Transition State Characterization, and Kinetic Insights

Computational chemistry is a powerful tool for elucidating chemical reaction mechanisms. By mapping the reaction pathway on the potential energy surface, chemists can identify the transition state (the saddle point on the PES) that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For this compound, theoretical modeling could be used to investigate various potential reactions. For example, the mechanism of its synthesis, such as the fluorination of a precursor, could be modeled. researchgate.net The addition of nucleophiles to the alkyne or reactions involving the carboxylic acid group are also amenable to study. Transition state structures are located using specialized algorithms, and their identity is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is characterized, Transition State Theory (TST) can be used to estimate the reaction rate constant, providing valuable kinetic insights. DFT calculations on the hydrofluorination of alkynes, for instance, have been used to understand stereoselectivity by comparing the activation barriers of competing pathways. escholarship.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov This synergy between theory and experiment is a cornerstone of modern chemical characterization.

For this compound, DFT calculations can predict its vibrational frequencies (Infrared and Raman spectra), NMR chemical shifts (¹H, ¹³C, ¹⁹F), and electronic absorption spectra (UV-Vis).

Vibrational Spectra: After optimizing the geometry, a frequency calculation yields the harmonic vibrational frequencies. These are often systematically overestimated and are corrected using empirical scaling factors. The predicted spectrum, including frequencies and intensities, can be compared directly to experimental FT-IR and Raman data to assign the observed bands to specific molecular motions. nih.gov

NMR Spectra: NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory. For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for its characterization.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic excited states. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π).

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Fluorinated Acid (Note: This table demonstrates the typical correlation between scaled theoretical predictions and experimental data. The data is for a representative molecule, not this compound.)

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3560 | 3575 | O-H stretch |

| ν2 | 2245 | 2250 | C≡C stretch |

| ν3 | 1715 | 1720 | C=O stretch |

| ν4 | 1150 | 1158 | C-F stretch (asymmetric) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics provides a detailed picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or as part of a larger assembly. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For this compound, MD simulations can provide critical insights into how it interacts with its environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study solvation structure, hydrogen bonding patterns, and the dynamics of these interactions. nih.gov The carboxylic acid headgroup is expected to form strong hydrogen bonds with water, while the fluorinated tail's interactions will be more complex. These simulations can compute properties like the radial distribution function between specific atoms of the acid and solvent molecules, providing a detailed picture of the solvation shell. Furthermore, MD can be used to explore how multiple molecules of this compound might aggregate, for example, by forming hydrogen-bonded dimers in non-polar solvents.

Applications in Contemporary Organic Synthesis

Utilization as a Key Building Block for Complex Fluorinated Molecules

4,4-Difluorobut-2-ynoic acid serves as a fundamental building block in the synthesis of more elaborate fluorinated organic compounds. Its chemical structure offers multiple reactive sites that can be selectively manipulated to construct complex molecular frameworks. The ethyl ester derivative, ethyl (2E)-4,4-difluorobut-2-enoate, is particularly noted for its role as a precursor in creating novel compounds with potential pharmaceutical applications.

A key application of these building blocks is in the synthesis of medicaments and pharmacologically active agents. google.com For instance, fluorinated carboxylic acids are considered pivotal in the design of molecules like protease inhibitors. The strategic placement of fluorine can lead to enhanced metabolic stability and bioavailability in drug candidates.

One specific example involves the synthesis of cyclopropane-containing molecules. In a multi-step synthesis, ethyl (E)-4,4-difluorobut-2-enoate was used as a starting material to construct a complex cyclopropane (B1198618) derivative, highlighting its utility in generating structurally unique and densely functionalized compounds. thieme-connect.com The process involves the protection of the amine moiety followed by the construction of the cyclopropane ring using a Corey–Chaykovsky reagent. thieme-connect.com

The general synthetic utility is summarized in the table below, showcasing the transformation of the basic scaffold into more complex structures.

| Starting Material | Reagents/Conditions | Product Type | Application/Significance | Reference |

| Ethyl (E)-4,4-difluorobut-2-enoate | 1. Boc₂O, DMAP, THF; 2. Trimethylsulfoxonium iodide | Cyclopropane derivative | Synthesis of complex, non-canonical structures for drug discovery | thieme-connect.com |

| (E)-4,4-Difluorobut-2-enoic acid | Various coupling partners | Complex fluorinated molecules | Intermediates for medicaments | google.com |

| (2E)-4,4-Difluorobut-2-enoic acid | Amine or alcohol conjugation | Amides or Esters | Precursors for protease inhibitors and kinase modulators |

Role in the Development of Novel Ligands and Catalysts for Stereoselective Transformations

While direct applications of this compound in ligand synthesis are not extensively documented, its structural motifs are relevant to the development of catalysts for stereoselective reactions. The principles of using fluorinated compounds in catalysis are well-established, where fluorine's electronic properties can influence the catalytic environment. For example, trifluoro-analogs are employed in various stereoselective reactions.

The development of chiral catalysts for asymmetric synthesis is a significant area where fluorinated precursors play a role. Chiral Nickel(II) complexes, for instance, have proven to be powerful tools for the asymmetric synthesis of a wide array of fluorinated amino acids. beilstein-journals.org These processes often involve the alkylation of a chiral Ni(II)-complexed glycine (B1666218) equivalent with fluorinated alkyl halides, demonstrating an indirect but crucial role of fluorinated building blocks in stereoselective synthesis. beilstein-journals.orgchemrxiv.org The use of these catalysts enables the production of tailor-made non-canonical amino acids with high enantiomeric purity. beilstein-journals.org

Furthermore, the α,β-unsaturated system in derivatives like ethyl (E)-4,4-difluorobut-2-enoate is susceptible to conjugate additions, a key step in many asymmetric catalytic processes. Research on similar fluorinated substrates has shown that isothiourea-catalyzed formal conjugate additions can lead to the formation of chiral γ-lactams with high enantioselectivity. Such studies underscore the potential of the 4,4-difluorobut-2-enoic acid framework in designing substrates for novel stereoselective transformations.

Contributions to Materials Science: Design of Fluorinated Polymers and Functional Materials

In materials science, the incorporation of fluorine into polymers and other materials can impart unique properties such as thermal stability, chemical resistance, and altered surface characteristics. The ethyl ester of the corresponding enoic acid, ethyl (2E)-4,4-difluorobut-2-enoate, is noted for its use in the formulation of advanced polymers and coatings.

The presence of the difluoroalkyl group makes these monomers attractive for creating specialty fluorinated polymers. While specific polymers derived directly from this compound are not widely reported, the use of similar fluorinated building blocks is a known strategy in materials science. smolecule.com For example, fluorinated polymers are integral to the development of certain biomaterials, where their properties are finely tuned for specific applications like oxygen transport or as components in medical devices.

The reactivity of the double or triple bond allows for polymerization, while the carboxylic acid or ester group can be used for grafting onto other polymer backbones or for creating functional surfaces. The unique combination of functionalities within the this compound structure presents opportunities for designing materials with tailored properties for high-performance applications.

Precursor for the Synthesis of Fluorinated Amino Acid and Nucleoside Analogues

A significant and well-documented application of this compound and its derivatives is as a precursor for synthesizing fluorinated analogues of amino acids and nucleosides. nih.govnih.gov These analogues are of immense interest in medicinal chemistry and chemical biology due to their potential as therapeutic agents and biological probes. mdpi.comnih.govrsc.org

Fluorinated Amino Acids: The introduction of fluorine into amino acids can profoundly affect their biological properties, including peptide conformation and stability. nih.gov Various synthetic strategies have been developed to access complex, unnatural fluorine-containing amino acids. nih.govmdpi.com Chiral Ni(II) complexes, for example, are used to facilitate the stereoselective synthesis of fluorinated amino acids on a gram scale, making them accessible for applications like solid-phase peptide synthesis. beilstein-journals.orgchemrxiv.org The synthesis often starts from a chiral glycine equivalent and introduces the fluorinated side chain via alkylation. chemrxiv.org

Fluorinated Nucleoside Analogues: Fluorinated nucleosides represent a cornerstone of antiviral and anticancer chemotherapy. nih.govmdpi.comnih.gov The substitution of hydroxyl groups on the sugar moiety with fluorine atoms can enhance the metabolic stability of the nucleoside and alter its interaction with viral or cellular enzymes. nih.govmdpi.com Synthetic strategies often involve the coupling of a pre-synthesized fluorinated sugar moiety with a nucleobase. mdpi.com The development of carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a difluoromethylene (CF₂) group, represents an important area of research, aiming to create novel pharmacophores with improved drug-like properties. rsc.orgworktribe.com

The table below presents examples of fluorinated nucleoside analogues and highlights their significance.

| Nucleoside Analogue Class | Synthetic Strategy | Biological Significance | Reference |

| 2'-Deoxy-2',2'-difluoronucleosides | Construction of a CF₂-containing ribose moiety followed by coupling with a nucleobase. | Potent anticancer agents (e.g., Gemcitabine). | nih.gov |

| Carbocyclic 6'-gem-difluoronucleosides | Multi-step synthesis involving diastereoselective conjugate addition and fluorination. | Creates novel pharmacophore space; potential anticancer and antiviral agents. | rsc.orgworktribe.com |

| 2'-Fluoro-2',3'-didehydro-2',3'-dideoxynucleosides | Various methods, including elimination reactions on fluorinated sugar precursors. | Potent anti-HIV and anti-HBV activity. | nih.gov |

This research underscores the critical role of fluorinated building blocks, including the structural framework of this compound, in advancing modern medicinal chemistry.

Contributions to Medicinal Chemistry and Agrochemical Research Through 4,4 Difluorobut 2 Ynoic Acid Derived Scaffolds

Design and Synthesis of Fluorinated Bioisosteres with Enhanced Metabolic Stability

In principle, the difluoromethyl group of 4,4-difluorobut-2-ynoic acid could be incorporated into a larger molecule to replace a group susceptible to metabolic breakdown. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.

Table 1: Theoretical Bioisosteric Replacements Using a this compound-Derived Scaffold

| Original Functional Group | Potential Bioisosteric Replacement Derived from this compound | Expected Impact on Metabolic Stability |

| Hydroxyl (-OH) | -CHF2 (from the difluoromethyl group) | Increased resistance to oxidation |

| Thiol (-SH) | -CHF2 (from the difluoromethyl group) | Increased resistance to oxidation |

| Methyl (-CH3) | -CHF2 (from the difluoromethyl group) | Altered metabolic profile, potentially blocking hydroxylation |

Note: This table is based on established principles of bioisosterism and the known properties of fluorinated compounds. Specific experimental data for this compound derivatives is not available.

Incorporation into Biologically Active Molecules for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. The unique electronic and steric properties of the difluoromethyl group and the reactivity of the alkyne in this compound make it a theoretically attractive building block for SAR studies.

However, a review of the scientific literature did not yield specific studies where this compound was systematically incorporated into a series of biologically active molecules to probe their SAR. Such studies would be invaluable in determining the contribution of the difluoroalkyne moiety to the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Development of Chemical Probes for Enzyme Inhibition and Metabolic Pathway Studies

Chemical probes are essential tools for studying the function of enzymes and interrogating metabolic pathways. Fluorinated compounds, due to their unique properties, are often used in the design of such probes. For instance, the difluoromethyl group can act as a mimic of a transition state or a reactive functional group, leading to potent enzyme inhibition.

Despite the theoretical potential, there is no direct evidence in the scientific literature of this compound being used to develop chemical probes for enzyme inhibition or for studying metabolic pathways. Research in this area would be a valuable contribution to chemical biology.

Role in the Synthesis of Potential Agrochemical Agents

The development of new agrochemicals, such as herbicides and fungicides, often parallels drug discovery in its reliance on medicinal chemistry principles. The incorporation of fluorine can enhance the efficacy and stability of these agents. The structural motifs present in this compound could theoretically be integrated into novel agrochemical scaffolds.

While some patents allude to the use of similar fluorinated building blocks in the synthesis of agrochemicals, there are no specific, publicly available research articles or patents that detail the synthesis of potential agrochemical agents directly from this compound.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic efforts will increasingly focus on developing greener, more sustainable, and atom-economical methods for the preparation of 4,4-difluorobut-2-ynoic acid. Current syntheses often rely on traditional fluorinating agents and multi-step procedures that can generate significant waste. The field is moving towards catalytic and more direct approaches.

Key areas for future research in sustainable synthesis include:

Catalytic Hydrofluorination: Designing catalysts that can efficiently use sources like alkali metal fluorides for the direct fluorination of but-2-ynoic acid precursors.

Solvent-Free Reactions: Exploring mechanochemical or solvent-free reaction conditions to reduce the environmental impact of organic solvents. nih.gov

Bio-catalysis: Engineering enzymes for the selective fluorination or for the synthesis of precursors to this compound, offering a highly sustainable and selective alternative to traditional chemical methods.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of this compound, with its electron-deficient alkyne, opens the door to exploring novel reactivity patterns and unprecedented chemical transformations. The gem-difluoro group significantly influences the reactivity of the adjacent alkyne, making it a potent Michael acceptor and a partner in various cycloaddition reactions.

Future research will likely focus on exploiting this reactivity in new ways. For example, iridium(III)-catalyzed oxidative annulation of anisoles with gem-difluoroalkynes has been shown to produce chromene derivatives through a double C-H bond activation, a transformation that could be explored with this compound to create complex heterocyclic systems. nih.gov Furthermore, the use of fluorinated diazoalkanes in cycloaddition reactions with alkynes provides an atom-economical route to highly functionalized trifluoromethylated pyrazoles, a strategy that could be adapted for this compound to generate novel fluorinated heterocycles. rsc.org

Emerging research directions in this area are summarized in the table below:

| Research Direction | Potential Transformation of this compound | Expected Outcome |

| Catalytic Annulation | Transition metal-catalyzed reaction with arenes or heteroarenes. | Synthesis of novel polycyclic and heterocyclic fluorinated compounds. |

| [3+2] Cycloadditions | Reaction with azides, nitrile oxides, or diazomethanes. | Access to a diverse range of five-membered fluorinated heterocycles. |

| Radical Reactions | Addition of radicals across the alkyne. | Formation of functionalized gem-difluoroalkenes with potential for further elaboration. |

| Fluorocarbamoylation | Intramolecular cyclization of derivatives. | Creation of fluorinated lactams and other cyclic structures with potential biological activity. chemrxiv.orgchemrxiv.orgresearchgate.net |

These new transformations will expand the synthetic utility of this compound, providing access to a wider array of complex fluorinated molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a significant leap forward for the synthesis of organofluorine compounds, including this compound and its derivatives. up.ac.zaup.ac.za Flow chemistry offers numerous advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates, by providing enhanced safety, better reaction control, and improved scalability. nih.gov

Given that many fluorination reactions are highly exothermic and can involve toxic reagents, flow reactors provide a safer and more efficient environment for these transformations. nih.govcam.ac.uk The development of continuous-flow methods for fluorination using reagents like DAST (diethylaminosulfur trifluoride) and Selectfluor has been a key area of research. cam.ac.ukresearchgate.net These methodologies could be adapted for the synthesis of this compound, allowing for a safer and more reproducible production process.

Future research in this area will likely focus on:

End-to-End Automated Synthesis: Developing fully automated platforms that can perform multi-step syntheses of this compound derivatives, from starting materials to purified products.

In-line Purification and Analysis: Integrating in-line purification techniques, such as scavenger resins, and analytical methods to enable real-time reaction monitoring and optimization. researchgate.net

Gas-Liquid Flow Chemistry: Utilizing flow chemistry to handle gaseous reagents, such as fluoroform, which could be a source for difluoromethyl groups in novel synthetic routes. mit.edu

The table below outlines the potential benefits of integrating these technologies:

| Technology | Application to this compound Synthesis | Potential Advantages |

| Flow Chemistry | Synthesis of the acid and its derivatives using hazardous fluorinating agents. | Enhanced safety, improved heat and mass transfer, higher yields, and easier scalability. nih.govbeilstein-journals.org |

| Automated Synthesis | High-throughput synthesis of a library of derivatives for screening. | Increased speed and efficiency, reduced human error, and accelerated discovery of new compounds with desired properties. |

| Microreactors | Precise control over reaction parameters for highly selective transformations. | Improved selectivity, reduced side reactions, and access to novel reaction pathways not feasible in batch. researchgate.net |

Advanced Applications in Chemical Biology and Material Science with Derivatized Compounds

Derivatives of this compound hold significant promise for advanced applications in both chemical biology and materials science. The unique combination of the carboxylic acid, alkyne, and gem-difluoro functionalities provides a versatile platform for creating novel molecules with tailored properties.

In chemical biology, the introduction of fluorine atoms can significantly enhance the biological properties of molecules, such as metabolic stability, bioavailability, and binding affinity. benthamscience.comchemenu.com The carboxylic acid group of this compound can be readily converted to amides, esters, and other functional groups, allowing for its incorporation into peptides, protease inhibitors, and other bioactive scaffolds. The alkyne functionality can be utilized for "click" chemistry reactions, enabling the labeling and tracking of biomolecules.

In materials science, fluorinated alkynes are valuable building blocks for the synthesis of advanced polymers and nanoparticles with unique properties like high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.comontosight.ai Derivatives of this compound could be used to create novel fluoropolymers with applications in coatings, membranes, and electronic materials.

Future research is expected to explore the following areas:

| Field | Application of this compound Derivatives | Potential Impact |

| Chemical Biology | Incorporation into peptides and small molecules as metabolic blockers or enzyme inhibitors. | Development of new therapeutic agents with improved pharmacokinetic properties. benthamscience.com |

| PET Imaging | Synthesis of ¹⁸F-labeled derivatives for use as positron emission tomography (PET) tracers. | Enabling non-invasive imaging of biological processes for disease diagnosis and drug development. beilstein-journals.orgcas.cn |

| Materials Science | Polymerization of ester or amide derivatives to form novel fluoropolymers. | Creation of high-performance materials with enhanced thermal and chemical stability. numberanalytics.com |

| Agrochemicals | Synthesis of new pesticides and herbicides. | Development of more potent and environmentally stable agrochemicals. |

Application of Machine Learning and Artificial Intelligence in the Design and Discovery of New Reactions and Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery, with significant potential for the exploration of this compound and its derivatives. researchgate.net These computational tools can accelerate the discovery of new reactions, predict the properties of novel compounds, and optimize synthetic routes.

ML models are being developed to predict the outcome and regioselectivity of chemical reactions, which can be particularly useful for complex transformations involving fluorinated compounds. nih.gov For instance, ML algorithms can be trained to predict the reactivity of different fluorinating agents or the bond dissociation energies of C-F bonds, aiding in the design of more efficient synthetic strategies. rsc.orgchemrxiv.orgacs.org

Furthermore, generative AI models can be used to design new molecules with desired properties. By learning from vast datasets of known chemical structures and their activities, these models can propose novel derivatives of this compound that are likely to have specific biological activities or material properties. researchgate.net

Key future applications of ML and AI in this context include:

Reaction Prediction and Optimization: Using ML to predict the optimal conditions for the synthesis of this compound and its derivatives, minimizing the need for extensive experimental screening. nih.gov

De Novo Design of Derivatives: Employing generative models to design new molecules based on the this compound scaffold with predicted therapeutic or material properties.

Predictive Toxicology and ADME: Using AI models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, allowing for the early-stage filtering of unpromising candidates.

The synergy between computational modeling and experimental chemistry will undoubtedly accelerate the pace of innovation in the field of organofluorine chemistry. benthamscience.comchemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-difluorobut-2-ynoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination of but-2-ynoic acid precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A two-step protocol is common: (1) halogenation of the alkyne backbone, followed by (2) selective fluorination at the 4,4-positions. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Confirm fluorination efficiency using NMR (δ -110 to -120 ppm for CF groups) .

Q. How can researchers verify the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR (absence of vinylic protons at δ 5.5–6.5 ppm confirms triple bond), NMR (alkynyl carbons at δ 70–90 ppm), and NMR (doublet for CF).

- Mass Spectrometry : High-resolution LC-MS (expected [M-H] ion at m/z 148.02) and isotopic pattern matching.

- FT-IR : Peaks at ~2200 cm (C≡C stretch) and 1700 cm (C=O stretch) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC.

- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation products (e.g., decarboxylation or hydrolysis) using LC-MS. The compound is prone to decomposition under strong basic conditions due to nucleophilic attack on the electron-deficient alkyne .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in catalytic systems?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and computational DFT studies. For example:

- Deuterium Labeling : Replace hydrogen in reactive sites (e.g., α-protons) with deuterium to track kinetic pathways.

- Transition-State Modeling : Use Gaussian or ORCA software to calculate activation energies for fluorinated intermediates. Compare with experimental data (e.g., Arrhenius plots) .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use advanced analytics:

- In-situ FT-IR/Raman : Monitor real-time reaction progress.

- X-ray Crystallography : Confirm stereoelectronic effects of the CF group on reactivity. Cross-validate findings with independent techniques (e.g., EPR for radical intermediates) .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities with target enzymes (e.g., acetylcholinesterase). Validate predictions with in vitro assays:

- Enzyme Inhibition : IC measurements using fluorogenic substrates.

- Cellular Uptake : Track CF-tagged compounds via fluorescence microscopy .

Q. What are the challenges in quantifying trace impurities in this compound samples?

- Methodological Answer : Optimize LC-MS/MS methods with deuterated internal standards (e.g., 3,5-difluorobenzoic-d acid) for calibration. Use MRM (multiple reaction monitoring) to detect impurities at ppm levels. Validate method robustness via inter-laboratory studies .

Q. How does isotopic labeling (e.g., ) aid in studying metabolic pathways of this compound?

- Methodological Answer : Synthesize -labeled analogs via acid-catalyzed exchange. Track metabolites in cell cultures using isotope-ratio mass spectrometry (IRMS). Compare fragmentation patterns with unlabeled controls to identify metabolic modifications .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.